molecular formula C23H29ClFN3O3S2 B2871455 N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride CAS No. 1215528-61-2

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride

Cat. No.: B2871455
CAS No.: 1215528-61-2
M. Wt: 514.07
InChI Key: LVMDZSFERYARSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride is a useful research compound. Its molecular formula is C23H29ClFN3O3S2 and its molecular weight is 514.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the formation of benzothiazole derivatives. The initial steps typically include the reaction of 5,6-dimethylbenzo[d]thiazol-2-amine with chloroacetyl chloride, followed by further reactions with piperazine or piperidine derivatives to yield the target compound. The synthesis process has been documented in various studies, emphasizing the importance of optimizing conditions for yield and purity .

Synthesis Overview

StepReaction Details
1Formation of 5,6-dimethylbenzo[d]thiazol-2-amine from 3,4-dimethylaniline and potassium thiocyanate.
2Acetylation with chloroacetyl chloride to form 2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)acetamide.
3Reaction with piperazine or piperidine derivatives to yield the final product.

Antidepressant Activity

Recent studies have highlighted the antidepressant potential of benzothiazole derivatives similar to this compound. The compound has shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Antimicrobial Properties

Benzothiazole derivatives have also been investigated for their antimicrobial properties. Compounds related to this structure have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The structure-activity relationship indicates that modifications in the benzothiazole ring significantly influence antibacterial efficacy .

Anticancer Activity

Research has indicated that compounds bearing similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, certain benzothiazole derivatives have shown nanomolar activity against human breast cancer cell lines and other carcinoma types, suggesting a potential role in cancer therapy .

Summary of Biological Activities

Activity TypeObservations
AntidepressantModulation of serotonin and norepinephrine levels.
AntimicrobialEffective against MRSA and VRE strains.
AnticancerCytotoxicity against breast and colon cancer cells.

Case Study 1: Antidepressant Efficacy

In a study assessing the antidepressant activity of related compounds, researchers found that modifications to the dimethylamino group enhanced efficacy in animal models. The results indicated a significant reduction in depressive-like behaviors compared to control groups .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of thiazole derivatives showed that specific substitutions on the benzothiazole ring improved activity against resistant strains of bacteria. The findings suggest that further exploration into these modifications could lead to novel antimicrobial agents .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O3S2.ClH/c1-16-14-17(2)22-20(15-16)25-23(31-22)27(12-11-26(3)4)21(28)6-5-13-32(29,30)19-9-7-18(24)8-10-19;/h7-10,14-15H,5-6,11-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMDZSFERYARSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.